![molecular formula C22H24O6 B562253 Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside CAS No. 4330-34-1](/img/structure/B562253.png)
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
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Overview
Description
“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is a purine nucleoside analog . It has a molecular weight of 384.43 . The IUPAC name for this compound is methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside .
Molecular Structure Analysis
The InChI code for “Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is 1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 .Physical And Chemical Properties Analysis
“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is a liquid with a light brown to brown color . It has a molecular weight of 384.43 . The compound is soluble in DMSO at a concentration of 50 mg/mL .Scientific Research Applications
Biomedical Research
“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is an invaluable compound omnipresent in the biomedical realm . It’s extensively utilized for studying an array of ailments, encompassing malignancies and viral afflictions .
Antitumor Activity
This compound is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
RNA Virus Research
The compound exerts its inhibitory prowess by selectively intercepting stipulated enzymes orchestrating viral replication . This makes it a significant tool for the research of ailments inflicted by RNA viruses .
Synthesis of Unnatural β-D-ribofuranosyl Containing Nucleosides and Nucleotides
“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .
Quality Assurance and Flexible Package Options
The compound is available with quality assurance and flexible package options, making it a reliable choice for scientific research .
Storage and Handling
The compound has specific storage and handling requirements, such as refrigeration, which are important for maintaining its integrity for research applications .
Mechanism of Action
Target of Action
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in changes in the DNA structure of the malignancies, disrupting their growth and proliferation .
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . This results in a decrease in the number of malignant cells and a slowdown in the progression of the disease .
Result of Action
The result of the compound’s action is the induction of apoptosis , or programmed cell death, in the targeted malignancies . This leads to a reduction in the number of malignant cells and potentially slows the progression of the disease .
Safety and Hazards
The safety information for “Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQYDEGWXCTH-ABZYKWASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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